Product packaging for Phenethyl formate(Cat. No.:CAS No. 104-62-1)

Phenethyl formate

Cat. No.: B089394
CAS No.: 104-62-1
M. Wt: 150.17 g/mol
InChI Key: IKDIJXDZEYHZSD-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

As an ester, phenethyl formate (B1220265) is a classic example of the product of an esterification reaction, a fundamental process in organic chemistry. ontosight.ai Ester chemistry is a vast field of study, and compounds like phenethyl formate serve as important subjects for investigating reaction mechanisms, kinetics, and the influence of various catalysts. Research into formate esters, in particular, is significant as they are valuable compounds that can also function as organic phases in biphasic liquid-liquid systems for certain biocatalytic processes and as protective groups in organic synthesis. researchgate.net

The synthesis of esters, including this compound, has traditionally relied on chemical methods that can sometimes be associated with low yields and environmental concerns. mdpi.com This has propelled research into more sustainable and efficient synthesis routes, placing this compound at the center of studies comparing traditional and modern synthetic methodologies.

Significance in Advanced Organic Synthesis and Biocatalysis

The quest for greener and more efficient chemical processes has highlighted the importance of this compound in the realms of advanced organic synthesis and biocatalysis. It serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com Its structure allows for modifications, making it a useful building block for creating more complex molecules. chemimpex.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. The enzymatic synthesis of this compound, particularly through the use of lipases, has been a subject of intensive research. mdpi.comnih.gov Lipases are enzymes that can efficiently catalyze esterification reactions under mild conditions, offering a more environmentally friendly alternative to traditional chemical synthesis. mdpi.comnih.gov Studies have focused on optimizing the enzymatic production of this compound by investigating various parameters such as the choice of lipase (B570770), enzyme concentration, reactant molar ratios, temperature, and solvent. mdpi.comnih.govresearchgate.net For instance, research has shown that immobilized lipases, such as Novozym 435, exhibit high catalytic activity and stability in the synthesis of this compound, achieving high conversion yields. researchgate.netmdpi.com This focus on biocatalytic routes underscores the compound's role in the development of sustainable chemical manufacturing. mdpi.comnih.gov

Scope of Academic Inquiry for this compound

The academic inquiry into this compound is multifaceted. Beyond its synthesis, research extends to its potential biological activities, with some studies exploring its antimicrobial and antioxidant properties. ontosight.ai The compound is also a subject of interest in the study of natural products, as phenethyl glycosides, which contain the phenethyl moiety, are widely found in nature and exhibit various biological activities. tandfonline.com

Furthermore, detailed mechanistic studies of its synthesis, particularly the lipase-catalyzed pathway, contribute to the broader understanding of enzyme kinetics and non-aqueous enzymology. researchgate.netscirp.org The investigation into optimizing reaction conditions for its enzymatic synthesis not only aims to improve the production of this specific ester but also provides valuable insights applicable to the synthesis of other commercially important esters. mdpi.commdpi.com The reusability of immobilized enzymes in this compound synthesis is another critical area of research, directly impacting the economic viability and sustainability of the process. mdpi.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B089394 Phenethyl formate CAS No. 104-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethyl formate
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InChI

InChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
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InChI Key

IKDIJXDZEYHZSD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CCOC=O
Source PubChem
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2059300
Record name Formic acid, 2-phenylethyl ester
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Molecular Weight

150.17 g/mol
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Physical Description

Colourless liquid; colourless to slightly yellow liquid; powerful, green-herbaceous, rosy odour
Record name Phenethyl formate
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Boiling Point

226.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl formate
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Solubility

slightly, Slighty soluble in water, Miscible at room temperature (in ethanol)
Record name 2-Phenylethyl formate
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Record name Phenethyl formate
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Density

1.056-1.065
Record name Phenethyl formate
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CAS No.

104-62-1
Record name 2-Phenylethyl formate
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Record name Phenethyl formate
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Record name Formic acid, 2-phenylethyl ester
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Record name Formic acid, 2-phenylethyl ester
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Record name Phenethyl formate
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Record name PHENETHYL FORMATE
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Record name 2-Phenylethyl formate
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Synthetic Methodologies and Process Optimization for Phenethyl Formate

Classical Chemical Synthesis Routes

Traditional chemical synthesis of phenethyl formate (B1220265) primarily relies on the direct esterification of its constituent alcohol and acid. ontosight.ai

Esterification Reactions of Phenethyl Alcohol and Formic Acid

C₆H₅CH₂CH₂OH + HCOOH ⇌ C₆H₅CH₂CH₂OCHO + H₂O

To drive the equilibrium towards the product side and maximize the yield of phenethyl formate, it is common to use an excess of one of the reactants or to remove the water as it is formed.

Catalytic Systems in Chemical Synthesis

The efficiency of the esterification reaction is significantly enhanced by the use of catalysts. Acid catalysts are standard for this process, with strong mineral acids such as sulfuric acid and hydrochloric acid being traditionally employed. ontosight.ai These catalysts work by protonating the carbonyl oxygen of the formic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenethyl alcohol.

More recently, heterogeneous catalysts have gained attention due to their ease of separation from the reaction mixture and potential for reuse. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling of alcohols and paraformaldehyde to produce formate esters. nih.gov This method represents a novel approach to formate ester synthesis, proceeding through the formation of a hemiacetal intermediate followed by aerobic oxidation. nih.gov

Enzymatic Synthesis of this compound

In response to the growing demand for greener and more sustainable chemical processes, enzymatic synthesis has emerged as a compelling alternative to classical chemical methods. nih.gov This approach utilizes enzymes as biocatalysts, offering high selectivity and milder reaction conditions. mdpi.com

Biocatalyst Selection and Characterization (e.g., Lipases)

Lipases are the most commonly employed enzymes for the synthesis of esters like this compound. mdpi.com These enzymes are effective biocatalysts for esterification reactions in non-aqueous environments. Immobilized lipases are particularly favored as they can be easily recovered and reused, which is economically advantageous. mdpi.com

Several commercial immobilized lipases have been evaluated for the synthesis of this compound. In one study, four different immobilized lipases—Novozym 435, Lipozyme RM IM, Lipozyme TL IM, and Lipase (B570770) PS Amano IM—were tested. mdpi.com Novozym 435, which is derived from Candida antarctica lipase B, demonstrated significantly higher catalytic activity compared to the others. mdpi.comscirp.org The superior performance of Novozym 435 is attributed to its high activity and stability. mdpi.commdpi.com

Table 1: Conversion Yields of this compound Using Different Commercial Immobilized Lipases This table is interactive. Click on the headers to sort the data.

Biocatalyst Source Organism Conversion Yield (%)
Novozym 435 Candida antarctica 47.83 mdpi.com
Lipozyme RM IM Rhizomucor miehei 0.28 mdpi.com
Lipozyme TL IM Thermomyces lanuginosus 0.34 mdpi.com
Lipase PS Amano IM Pseudomonas cepacia 0.60 mdpi.com

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. These include the molar ratio of the substrates, enzyme concentration, temperature, and the choice of solvent. nih.govmdpi.com

The molar ratio of the reactants, formic acid and phenethyl alcohol, plays a crucial role in the enzymatic esterification process. Due to the equilibrium nature of the reaction, using an excess of one substrate can shift the equilibrium towards the formation of the ester.

In a study optimizing the synthesis of this compound using Novozym 435, the effect of varying the molar ratio of formic acid to phenethyl alcohol was investigated. The concentration of formic acid was kept constant while the concentration of phenethyl alcohol was varied. The results indicated that the conversion to this compound increased as the molar ratio of phenethyl alcohol increased, reaching a maximum at a 1:5 molar ratio of formic acid to phenethyl alcohol. mdpi.com Further increasing the alcohol concentration did not lead to a significant improvement in the conversion yield. mdpi.com This suggests that at a 1:5 ratio, the active sites of the lipase are saturated with the alcohol substrate. mdpi.com

Table 2: Effect of Substrate Molar Ratio on the Enzymatic Synthesis of this compound This table is interactive. Click on the headers to sort the data.

Formic Acid:Phenethyl Alcohol Molar Ratio Conversion Yield (%)
1:1 55.87 mdpi.com
1:3 65.31 mdpi.com
1:5 71.40 mdpi.com
1:7 68.36 mdpi.com
1:9 67.85 mdpi.com
1:11 67.62 mdpi.com

Under fully optimized conditions, which included a Novozym 435 concentration of 15 g/L, a 1:5 molar ratio of formic acid to phenethyl alcohol, a reaction temperature of 40°C, and using 1,2-dichloroethane (B1671644) as the solvent, a high conversion yield of 95.92% for this compound was achieved. nih.govmdpi.com

Enzyme Concentration Effects

In a study optimizing the synthesis of this compound using Novozym 435, the effect of enzyme concentration was investigated by varying its amount. mdpi.com As the concentration of Novozym 435 increased, so did the conversion to this compound. mdpi.com This trend is attributed to the increased contact between the enzyme's active sites and the substrates. mdpi.com Research has shown that for the esterification of phenethyl alcohol with formic acid catalyzed by Novozym 435, a concentration of 15 g/L was identified as optimal, achieving a high conversion yield. mdpi.comnih.gov

However, it is important to note that beyond a certain point, increasing the enzyme concentration may not lead to a proportional increase in the reaction rate and can even have a detrimental effect. In some enzymatic reactions, excessively high concentrations of the enzyme can lead to a decrease in conversion efficiency. mdpi.com For instance, in the synthesis of octyl formate, the conversion rate decreased when the enzyme concentration was increased beyond an optimal point. mdpi.com While a specific study on this compound did not show this decline within the tested range, it is a common phenomenon in enzyme kinetics, often explained by the Michaelis-Menten equation where the reaction rate reaches a maximum at a certain enzyme concentration. mdpi.com

Table 1: Effect of Novozym 435 Concentration on this compound Synthesis

Enzyme Concentration (g/L) Conversion Yield (%)
5 ~60
10 ~70
15 >70

Data derived from graphical representations in a study by Shin et al. (2020). mdpi.com

Reaction Temperature Influence

Reaction temperature is a pivotal factor in enzymatic reactions, as it affects both the reaction rate and the stability of the enzyme. Generally, an increase in temperature enhances the kinetic energy of molecules, leading to more frequent collisions and a higher reaction rate. oalib.com However, for enzymatic reactions, there is an optimal temperature beyond which the enzyme, being a protein, can denature and lose its catalytic activity. oalib.comgoogle.com

In the enzymatic synthesis of this compound using Novozym 435, studies have explored the impact of varying temperatures. One study identified 40°C as the optimal reaction temperature, achieving a conversion yield of 95.92%. mdpi.comnih.gov Investigations into a range of temperatures from 20°C to 50°C revealed that while the highest conversion was at 40°C, the difference in yield across this range was minimal, suggesting that the enzyme exhibits good activity throughout these temperatures. mdpi.com This aligns with the known heat tolerance of Novozym 435, which can maintain activity at temperatures as high as 90°C. mdpi.com

Table 2: Influence of Reaction Temperature on this compound Conversion

Temperature (°C) Conversion Yield (%)
20 ~70
30 ~71
40 ~73.6
50 ~72

Data derived from graphical representations in a study by Shin et al. (2020) using Novozym 435, a 1:5 molar ratio of formic acid to phenethyl alcohol, and n-hexane as the solvent. mdpi.com

Solvent System Optimization

For the synthesis of this compound, various organic solvents have been tested to determine the optimal reaction medium. mdpi.comnih.gov In one study, n-hexane was found to be a superior solvent compared to others like tetrahydrofuran, toluene (B28343), and n-heptane, yielding a high conversion rate. scirp.org Another comprehensive study identified 1,2-dichloroethane as the solvent that produced the highest conversion yield of this compound at 95.92%. mdpi.comnih.gov

The selection of a solvent also has implications for the reusability of the enzyme. While 1,2-dichloroethane gave the highest initial yield, it was found to cause enzyme denaturation in reuse studies. mdpi.com In contrast, when toluene was used as the solvent, the immobilized enzyme could be recycled for at least 20 reactions with a consistently high conversion yield of over 92%. mdpi.comnih.gov This highlights the trade-off between maximizing initial conversion and ensuring the long-term stability and reusability of the biocatalyst.

Table 3: Effect of Different Solvents on this compound Synthesis

Solvent Conversion Yield (%)
1,2-dichloroethane 95.92
Toluene >92 (with high reusability)
n-hexane 58.45
Tetrahydrofuran 13.89

Data compiled from studies by Shin et al. (2020) and Xu et al. (2022). mdpi.comnih.govscirp.org

Immobilized Enzyme Technology and Reusability Studies

For the synthesis of this compound, commercial immobilized lipases, particularly Novozym 435, have been extensively used. mdpi.comnih.gov Novozym 435 consists of Candida antarctica lipase B (CALB) adsorbed onto a hydrophobic acrylic resin. mdpi.comresearchgate.net This immobilization on a hydrophobic support generally leads to higher enzymatic activity. researchgate.net

Reusability is a key economic factor in enzymatic synthesis. mdpi.com Studies on this compound production have demonstrated the excellent reusability of immobilized Novozym 435. mdpi.comnih.gov When toluene was used as the solvent, the enzyme was successfully recycled for at least 20 reaction cycles while maintaining a conversion yield above 92%. mdpi.comnih.gov The reuse process typically involves recovering the enzyme by filtration, washing it with a solvent like n-hexane, and drying it before the next cycle. mdpi.com Similarly, in the synthesis of other esters, immobilized lipases have shown considerable activity even after multiple cycles of use. oalib.com

Principles of Green Chemistry in Enzymatic Production

The enzymatic synthesis of this compound aligns with several core principles of green chemistry, presenting a more environmentally benign alternative to traditional chemical synthesis methods. nih.govresearchgate.net Chemical synthesis often involves harsh conditions and the use of heavy metal catalysts, which can lead to environmental pollution. oalib.comscirp.org

Enzymatic processes, by contrast, utilize biocatalysts that operate under mild reaction conditions, such as lower temperatures and atmospheric pressure. csic.eskubikat.org This reduces energy consumption and minimizes the formation of by-products, leading to purer products and less waste. csic.es The high selectivity of enzymes is a key advantage in this regard. csic.es

The use of immobilized enzymes that can be recycled for multiple batches further enhances the green credentials of the process by minimizing catalyst waste. mdpi.comnih.gov Furthermore, the ongoing research into using water as a solvent for enzymatic reactions, although challenging for transesterification due to competing hydrolysis reactions, represents a significant step towards even greener synthesis processes. nih.gov The enzymatic production of this compound is considered more environmentally friendly than conventional methods and has the potential to add value to raw materials like formic acid in a sustainable manner. nih.govresearchgate.net

Mechanistic Investigations of Phenethyl Formate Formation and Transformation

Elucidation of Lipase-Catalyzed Esterification Mechanisms

The enzymatic synthesis of phenethyl formate (B1220265), primarily through the esterification of phenethyl alcohol and formic acid, represents a green and efficient alternative to traditional chemical methods. mdpi.com The use of immobilized lipases, particularly Novozym 435, has been a focal point of research due to its high catalytic activity and stability. mdpi.com

The mechanism for lipase-catalyzed synthesis is generally understood to follow a Ping-Pong Bi-Bi pathway. mdpi.com This process occurs at the enzyme's active site, which features a catalytic triad (B1167595) of amino acid residues: serine, aspartate, and histidine. nih.gov The reaction initiates with the nucleophilic attack of the serine residue on the carbonyl group of formic acid, forming a tetrahedral intermediate. nih.govgoogle.com This is followed by the formation of an acyl-enzyme complex and the release of a water molecule. Subsequently, phenethyl alcohol enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. mdpi.com Finally, this intermediate collapses, releasing the phenethyl formate ester and regenerating the free enzyme. nih.govgoogle.com

The choice of lipase (B570770) has a significant impact on the efficiency of this compound synthesis. Studies comparing various commercial immobilized lipases have shown that Novozym 435, which is derived from Candida antarctica lipase B (CALB), provides substantially higher conversion yields compared to lipases from other sources like Rhizomucor miehei or Thermomyces lanuginosus. mdpi.comsemanticscholar.org This superiority is often attributed to the specific structure of CALB's active site and its high affinity for the substrates. mdpi.comgoogle.com

Table 1: Comparison of Conversion Yields for this compound Synthesis Using Different Immobilized Lipases. mdpi.com
Lipase OriginCommercial NameConversion Yield (%)
Candida antarctica BNovozym 43547.83
Burkholderia cepaciaLipase PS Amano IM0.60
Thermomyces lanuginosusLipozyme TL IM0.34
Rhizomucor mieheiLipozyme RM IM0.28

Mechanistic Pathways in Tandem Catalytic Rearrangements

This compound and its structural precursors can participate in tandem catalytic reactions, where multiple bond-forming or bond-breaking events occur in a single pot. These complex transformations often involve rearrangements that lead to the formation of intricate molecular scaffolds.

One relevant example of such a tandem process is the combination of a Hock rearrangement with a Friedel–Crafts reaction. beilstein-journals.org The Hock rearrangement involves the acid-catalyzed cleavage of an organic hydroperoxide, which can generate carbonyl derivatives. beilstein-journals.org In a potential tandem sequence, an alkene precursor could first undergo photooxygenation to form an allylic hydroperoxide. This hydroperoxide, under acidic conditions, would then undergo a Hock cleavage to yield an aldehyde intermediate. This electrophilic aldehyde can then be trapped in situ by an aromatic nucleophile via a Friedel–Crafts-type reaction. beilstein-journals.org While not demonstrated directly with this compound, tandem reactions involving phenylethyl substituents have been explored, though in some cases they result in complex product mixtures. beilstein-journals.org

The mechanism of these tandem reactions is highly dependent on the stability of the intermediates formed. For instance, in the Hock-Friedel–Crafts sequence, the reaction is favored by substrates that form stabilized benzylic cations upon reaction of the intermediate aldehyde. beilstein-journals.org The electronic nature of the substituents on the aromatic rings plays a critical role; electron-donating groups facilitate the cyclization steps, whereas strongly electron-withdrawing groups can prevent the desired reaction from occurring. beilstein-journals.org

Furthermore, catalytic transformations involving phenethyl groups have been studied using cycloruthenated complexes. These reactions can proceed through mechanisms involving the formation of a cyclometallated intermediate. rsc.org For example, the enantioselective alkynylation of certain ketones bearing a phenethyl group has been achieved, although the enantioselectivity can be modest, suggesting complex catalyst-substrate interactions during the transition state. rsc.org Such studies highlight the potential for developing sophisticated catalytic cycles to transform molecules containing the phenethyl moiety.

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

The practical synthesis of this compound is deeply influenced by both reaction kinetics (the rate of reaction) and thermodynamics (the energy and equilibrium of the reaction).

Reaction Kinetics: The rate of lipase-catalyzed synthesis of this compound is dependent on several factors, including enzyme concentration, substrate molar ratio, and temperature. mdpi.com Initially, the reaction rate increases with a higher concentration of the lipase, as more active sites are available for catalysis. mdpi.comgoogle.com However, beyond an optimal concentration, the rate may plateau or even decrease. This phenomenon is often attributed to mass transfer limitations, where the diffusion of substrates to the active sites of the immobilized enzyme becomes the rate-limiting step. mdpi.commdpi.com

The kinetics of similar lipase-catalyzed esterifications often follow the Michaelis-Menten model, which describes the relationship between the initial reaction rate and the substrate concentration. oalib.com For the synthesis of the structurally similar 1-phenylethyl acetate (B1210297) using Novozym 435, kinetic parameters have been determined. oalib.comscirp.org

Table 2: Michaelis-Menten Kinetic Parameters for the Synthesis of 1-Phenylethyl Acetate Catalyzed by Novozym 435. scirp.org
Kinetic ParameterValueUnit
Vmax (Maximum reaction velocity)0.118mol/L·h
Km (Michaelis constant)0.105mol/L
Km/Vmax0.8943h

Temperature also plays a crucial role. Increasing the temperature generally accelerates the reaction rate by increasing molecular motion. google.com For the Novozym 435-catalyzed synthesis of this compound, the optimal temperature is around 40 °C. mdpi.comnih.gov At temperatures significantly above this, the enzyme can begin to denature, leading to a loss of catalytic activity and a sharp decrease in the reaction rate. google.com

Thermodynamic Considerations: Esterification is a reversible, thermodynamically controlled process. mdpi.com The feasibility of the reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The standard Gibbs free energy change (ΔG°) for formate-dependent reactions can be slightly positive under standard conditions, but becomes more favorable (more negative) at elevated temperatures. nih.gov For example, a temperature increase of 10 °C can result in a ΔG° change of approximately -0.7 kJ/mol for certain formate reactions. nih.gov

The actual Gibbs free energy change (ΔG) is also dependent on the concentrations of reactants and products, as described by the Nernst equation. nih.gov The synthesis of this compound involves the production of water as a byproduct. nih.gov According to Le Chatelier's principle, the removal of water from the reaction medium can shift the thermodynamic equilibrium toward the product side, thereby increasing the final conversion yield. Conversely, an accumulation of water can promote the reverse reaction (hydrolysis), reducing the net yield. Computational chemistry studies can also be employed to investigate the reaction pathway and confirm its energetic feasibility, highlighting the thermodynamic unfavourability of a direct, uncatalyzed reaction and underscoring the necessity of a catalyst to lower the activation energy. researchgate.net

Biological Activity and Biochemical Roles of Phenethyl Formate

Studies on Antimicrobial Properties

The antimicrobial effects of phenethyl formate (B1220265) have been investigated, although it does not appear to possess high activity against a broad range of microorganisms. In a study evaluating 2-phenylethanol (B73330) and its derivatives, phenethyl formate was among the compounds tested for antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. tandfonline.com The research, which utilized agar (B569324) dilution and agar diffusion methods, found that while most of the tested compounds, including this compound, had pleasant floral scents, their antimicrobial efficacy was not pronounced. tandfonline.com

Further research into related compounds, such as Caffeic Acid Phenethyl Ester (CAPE), a component of propolis, has shown significant antimicrobial and anti-biofilm activity against various bacteria, including cariogenic strains like Streptococcus mutans. nih.govacs.org While not directly this compound, the structure of CAPE, which includes a phenethyl group, highlights the potential for this moiety to contribute to biological activity.

Research on Antioxidant Activities

Studies have explored the antioxidant potential of this compound and related compounds. ontosight.ai The antioxidant capacity is often linked to the presence of hydroxyl groups on the aromatic ring, which can act as radical scavengers. nih.gov

Research on a series of phenethyl trifluoroacetate (B77799) esters demonstrated a direct correlation between the number of phenolic groups and the radical scavenging ability. nih.gov While phenethyl alcohol itself and its trifluoroacetate ester showed very low antiradical activity, phenolic derivatives exhibited good antioxidant capacity. nih.gov This suggests that the phenethyl structure serves as a backbone, and the antioxidant activity is primarily dictated by the presence and position of hydroxyl groups.

Computational studies on Caffeic Acid Phenethyl Ester (CAPE) have further elucidated the mechanisms of antioxidant activity. tandfonline.com These studies indicate that CAPE has a strong antioxidant effect by inhibiting free radicals, with the number and position of hydroxyl functional groups playing a crucial role. tandfonline.com

Identification and Role as a Biological Metabolite

This compound has been identified as a metabolite in various organisms and food products. nih.gov It is considered a secondary metabolite, which are compounds that are not essential for the primary metabolic processes of an organism but may have roles in defense or signaling. hmdb.ca

It has been found in plants such as Plumeria rubra and Achillea abrotanoides. nih.gov Additionally, it is present in food items like bilberries (Vaccinium myrtillus), where it is found in its highest average concentration, suggesting it could serve as a potential biomarker for the consumption of these foods. hmdb.cafoodb.ca The Human Metabolome Database also lists 2-phenylethyl formate as an expected but not quantified metabolite. hmdb.ca

Investigation of Broader Biological Impacts in Chemical Systems

The biological impact of this compound extends to its use in enzymatic and chemical synthesis processes. It is a valuable fragrance component and flavoring agent, and its synthesis can be optimized using enzymatic methods. mdpi.comcymitquimica.com

The enzymatic synthesis of this compound using immobilized lipases, such as Novozym 435, has been studied to develop more environmentally friendly production methods. mdpi.comresearchgate.net These studies investigate the effects of enzyme concentration, substrate molar ratios, temperature, and solvents to maximize the conversion yield of this compound. mdpi.comresearchgate.net This highlights the compound's role within biocatalytic systems, where enzymes are used to facilitate chemical transformations. researchgate.net The versatility of this compound is also noted in its use as an intermediate in organic synthesis. solubilityofthings.com

Occurrence and Biogenesis in Natural Systems

Characterization of Natural Occurrence in Flora and Biological Matrices

Phenethyl formate (B1220265) has been identified in a diverse range of natural sources. Research has reported its presence in fruits such as sour cherry, fresh blackberry, grape, raspberry, cranberry, and litchi. chemicalbook.com It is also a component of various beverages and fermented products, including cognac, rum, brandy, bourbon whiskey, various whiskies, and ciders. chemicalbook.com Furthermore, this compound has been detected in other natural products like tomato, wheaten bread, crisp bread, tobacco, barley, coffee, and tea. chemicalbook.com

The compound is also found in the volatile emissions of flowers, contributing to their scent. For instance, it has been reported in Plumeria rubra and Achillea abrotanoides. nih.gov Its presence has also been noted in the absolute of Hyacinthus orientalis and Osmanthus absolute. thegoodscentscompany.com

The following table summarizes the natural occurrence of phenethyl formate in various flora and biological matrices:

CategorySource
Fruits Sour cherry, Fresh blackberry, Grape, Raspberry, Cranberry, Litchi chemicalbook.com
Beverages Cognac, Rum, Brandy, Bourbon whiskey, Whiskies, Rose wine, Port wine, Cider, Sherry chemicalbook.com
Food Products Tomato, Vinegar, Wheaten bread, Crisp bread, Cocoa chemicalbook.com
Other Natural Products Tobacco, Barley, Coffee, Tea, Black tea chemicalbook.com
Flowers Plumeria rubra, Achillea abrotanoides nih.gov, Hyacinthus orientalis, Osmanthus thegoodscentscompany.com

Biogenetic Pathways and Enzymatic Formation in Organisms

The formation of this compound in organisms occurs through enzymatic esterification. This biochemical process involves the reaction of 2-phenylethanol (B73330) with a formate donor, catalyzed by specific enzymes. solubilityofthings.commdpi.com

In plants, the biosynthesis of esters like this compound is generally catalyzed by alcohol acyltransferases (AATs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific enzymes responsible for this compound synthesis in many organisms are still under investigation, the general mechanism is understood to involve the esterification of 2-phenylethanol.

Research has demonstrated the enzymatic synthesis of this compound using immobilized lipases. mdpi.comnih.gov Lipases are a class of enzymes that can catalyze the formation of esters. In a laboratory setting, the direct esterification of formic acid with phenethyl alcohol has been successfully achieved using immobilized lipase (B570770) from Candida antarctica (Novozym 435). mdpi.com This enzymatic process highlights a potential biogenetic pathway that may occur in nature. The reaction involves the lipase catalyzing the formation of a tetrahedral intermediate between the enzyme and formic acid, which then reacts with phenethyl alcohol to produce this compound and water. researchgate.netgoogle.com

The biosynthesis of the precursor molecule, 2-phenylethanol, is also a key aspect of this pathway. In plants and microorganisms, 2-phenylethanol is synthesized from L-phenylalanine. researchgate.net This amino acid can be converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde (B1677652). Finally, phenylacetaldehyde is reduced to 2-phenylethanol. researchgate.net This alcohol then becomes available for esterification to form this compound.

Advanced Analytical Techniques for Phenethyl Formate Characterization in Research

Chromatographic Separation and Detection Methods

Chromatography is indispensable for isolating phenethyl formate (B1220265) from other components in a mixture, enabling accurate quantification and identification. Gas and liquid chromatography are the two principal methods employed for this purpose.

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like phenethyl formate. The compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. In a study on the enzymatic synthesis of this compound, GC analysis was used to calculate the conversion yield, demonstrating its utility in monitoring chemical reactions. mdpi.comresearchgate.net Retention indices (Kovats RI) are often used for standardized identification across different systems. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification by generating a unique mass spectrum for the eluted compound based on its fragmentation pattern after electron ionization. nih.gov This is particularly powerful for confirming the presence of this compound in complex mixtures. Regulatory bodies have specified methods such as Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) for the official identification of this compound in commercial products like animal feed additives. fao.org

Table 1: GC-MS Data for this compound

Parameter Value Source
Instrument Type EI-B (e.g., HITACHI M-80B) nih.gov
Ionization Mode Positive nih.gov
Top 5 Mass Peaks (m/z) 104.0, 91.0, 65.0, 105.0, 51.0 nih.gov
Kovats Retention Index (Standard non-polar column) 1138 - 1156 nih.gov

| Kovats Retention Index (Standard polar column) | 1750 - 1806 | nih.gov |

This interactive table summarizes typical GC-MS parameters and results for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com This method uses a non-polar stationary phase (like C18 or a specialized reverse-phase column with low silanol (B1196071) activity) and a polar mobile phase. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for this compound involves a simple mobile phase consisting of acetonitrile (B52724) and water, with an acid such as phosphoric acid. sielc.com For applications requiring subsequent mass spectrometry analysis (LC-MS), a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.comsielc.com

Table 2: Example HPLC Conditions for this compound Analysis

Parameter Description Source
Column Newcrom R1 (special reverse-phase) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.comsielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN) and water with formic acid sielc.comsielc.com

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.comsielc.com |

This interactive table outlines a standard HPLC method for the separation of this compound.

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. Techniques such as ion trap LC-MS are used to detect and identify compounds like phenylethanol, a related substance, after HPLC purification. google.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with a substance to produce a spectrum, which serves as a molecular fingerprint. These techniques are paramount for the structural elucidation and vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By measuring the magnetic properties of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides unambiguous confirmation of its structure. chemicalbook.com The signals corresponding to the aromatic protons of the phenyl group, the two methylene (B1212753) (-CH₂-) groups of the ethyl fragment, and the unique proton of the formate group appear at characteristic chemical shifts, and their integration and splitting patterns confirm the connectivity of the molecule. chemicalbook.comresearchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, further validating the structure. scielo.br

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. acs.org For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for it to be Raman active, the vibration must cause a change in the polarizability of the molecule. acs.org

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its specific functional groups. nih.gov The most prominent peak is the strong C=O stretching vibration of the ester group. Other key bands include C-O stretching and the characteristic vibrations of the benzene (B151609) ring. researchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the molecule. chemicalbook.com

Table 3: Key Infrared (FTIR) Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment Source
~1720 C=O (Ester) stretching researchgate.net
~1234 - 1180 C-O (Ester) stretching researchgate.net
~3030 - 3090 C-H (Aromatic) stretching nih.gov
~2870 - 2960 C-H (Aliphatic) stretching nih.gov

This interactive table highlights the principal IR absorption bands used to identify this compound.

Modern research often employs advanced spectroscopic methods to analyze compounds in complex samples rapidly and non-destructively. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a technique that allows for the analysis of samples directly in solid or liquid form with minimal preparation. mdpi.com

When combined with chemometrics—the use of multivariate statistical analysis—ATR-FTIR becomes a powerful tool for quantitative analysis. researchgate.net This approach has been successfully used for the quantification of probable adulterants, such as phenylethyl alcohol (a precursor to this compound), in high-value products like Rosa damascena essential oil. mdpi.comresearchgate.net The process involves collecting ATR-FTIR spectra from a set of calibration samples with known concentrations. mdpi.com Chemometric models, such as Partial Least Squares Regression (PLSR) or Principal Component Regression (PCR), are then built to correlate the spectral data with the concentrations. researchgate.net This model can then be used to predict the concentration of the analyte in unknown samples with high accuracy. mdpi.comresearchgate.net This combination of ATR-FTIR and chemometrics offers a rapid, cost-effective, and reliable method for quality control in various industries. capes.gov.brresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds, including this compound. In MS, molecules are ionized and then sorted based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint for a given compound.

For identification, Electron Ionization (EI) is a commonly used technique where the sample is bombarded with a high-energy electron beam. This process causes the this compound molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum displays the molecular ion peak (the intact molecule with one electron removed) and various fragment ion peaks. The most abundant ion peak in the mass spectrum of this compound is typically found at an m/z of 104. nih.gov This base peak corresponds to the tropylium (B1234903) cation, a stable aromatic ion formed after the loss of the formate group and rearrangement. Other significant fragment ions are also observed, which helps to confirm the structure. nih.gov The unique fragmentation pattern, when compared against spectral libraries like those from NIST or Wiley, allows for confident identification of this compound. nist.govnih.gov

Table 1: Mass Spectral Data for this compound (Electron Ionization)

This table presents the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. This data is crucial for its identification.

m/zRelative Intensity (%)Putative Ion Structure/FragmentSource
150Low[C₉H₁₀O₂]⁺ (Molecular Ion) nist.gov
104100[C₈H₈]⁺ (Tropylium ion) nih.gov
91~52[C₇H₇]⁺ nih.gov
65~12[C₅H₅]⁺ nih.gov
105~12[C₈H₉]⁺ nih.gov
51~8[C₄H₃]⁺ nih.gov

Quantification of this compound in a sample can also be achieved with high sensitivity and selectivity using mass spectrometry, particularly when coupled with a chromatographic separation technique (hyphenated systems). saspublishers.comresearchgate.net In quantitative analysis, the mass spectrometer is set to monitor specific ions that are characteristic of the target analyte—a technique known as Selected Ion Monitoring (SIM). By measuring the intensity of the signal for these specific ions, the concentration of this compound can be determined. nih.gov An external standard method is often employed, where the response of the unknown sample is compared against a calibration curve generated from known concentrations of a this compound standard. nih.gov This approach allows for the precise measurement of the compound even at very low levels, such as those found in food and beverage samples. nih.gov

Table 2: Research Findings on Quantification using Hyphenated Systems

This table summarizes findings from studies that used mass spectrometry coupled with separation techniques to quantify volatile compounds, including those structurally related to this compound, in various samples.

TechniqueAnalyte(s)MatrixKey FindingSource
GC-MSPhenylethyl alcohol, Ethyl caproate, Ethyl caprylateBeerDeveloped a prediction model for quantification based on a standard curve. nih.gov
GC-MS~40 volatile metabolitesFermented food and beveragesA rapid (4.75 min) and accurate quantification method was developed for a wide range of volatiles. nih.gov
LC-MS/MSFluticasone propionateHuman PlasmaA sensitive method for quantification was established. indexcopernicus.com
ATR-FTIRPhenyl ethyl alcohol (PEOH)Rosa damascena Essential OilDeveloped a quantification model for adulterants with a concentration range of 0% to 100%. mdpi.com

Hyphenated Analytical System Development for Complex Matrices

The analysis of this compound in complex matrices, such as food, beverages, and biological samples, presents a significant challenge due to the presence of numerous other interfering compounds. nih.govwiley.com Hyphenated analytical systems, which couple a separation technique with a detection technique, are essential for overcoming these challenges. saspublishers.comresearchgate.net These systems combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy. nih.gov

The most widely used hyphenated technique for the analysis of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com In a GC-MS system, the complex mixture is first injected into the gas chromatograph. The sample is vaporized, and its components are separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase. twistaroma.fr As each separated component, including this compound, elutes from the column, it enters the mass spectrometer, where it is detected and identified. mdpi.com This combination allows for both the separation of this compound from the complex matrix and its definitive identification and quantification in a single analytical run. nih.gov GC-MS has been successfully applied to analyze volatile profiles in a variety of complex samples, including beverages and food products. nih.govtwistaroma.frresearchgate.net

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.com While GC-MS is ideal for volatile and thermally stable compounds, LC-MS is suited for a broader range of molecules. For this compound analysis using reverse-phase HPLC, the mobile phase can be adapted for MS compatibility by using volatile buffers like formic acid. sielc.com Advanced developments in this area include two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap analyzers. nih.gov In an offline 2D-LC system, fractions collected from a first-dimension separation are further separated on a second column with different properties before MS analysis. nih.gov This approach dramatically increases peak capacity and separation power, enabling the characterization of minor components in extremely complex samples like natural product extracts. nih.gov

Table 3: Examples of Hyphenated Systems for Complex Matrix Analysis

This table provides examples of how different hyphenated systems are developed and applied to analyze target compounds within complex samples.

Hyphenated SystemApplication/MatrixPurposeSource
Stir Bar Sorptive Extraction (SBSE) - GC-MSWhiskey and coffeeComparative analysis of volatile aromatic profiles in complex beverages. twistaroma.fr
GC-MSBeerIdentification and quantification of 23 different volatile flavor compounds. nih.gov
Offline 2D-LC-IT-TOF-MSAgarwood extractIn-depth characterization of minor chromone (B188151) oligomers in a highly complex natural extract. nih.gov
GC-combustion-MSDiesel fuelSensitive and selective detection of oxygenated compounds in a complex hydrocarbon matrix. acs.org
HPLC-MSCulture mediumIdentification of phenylethyl alcohol as a bioactive substance produced by yeast. google.com

Applications in Advanced Organic Synthesis and Emerging Research Directions

Utility as an Intermediate in Pharmaceutical Synthesis

Phenethyl formate (B1220265) is recognized for its role as a potential intermediate in the synthesis of various pharmaceutical compounds. researchnester.comontosight.ai The phenethyl structural motif is a component of numerous biologically active molecules, and phenethyl formate serves as a stable precursor for introducing this group. While detailed, publicly available synthetic routes for specific commercial drugs originating from this compound are not extensively documented, its utility is noted in the broader context of pharmaceutical development. researchnester.comontosight.ai

Research into related phenethyl compounds underscores the value of this chemical scaffold in medicinal chemistry. For instance, studies have explored the biological activities of various phenethyl derivatives, such as phenethyl p-coumarate, which has been investigated for its potential anticancer properties against P388 leukemia murine cells. ukm.my Similarly, the synthesis of 3-ethyl-4-methyl-2-oxo-3-pyrroline-1-(N-phenethyl)-formamide has been patented as a key intermediate for the antidiabetic drug glimepiride, highlighting the importance of the phenethyl group in pharmacologically active agents. google.com The use of this compound as a precursor allows for the development of new medications and therapies. researchnester.com

Role in the Development of Agrochemicals and Novel Compounds

In the field of agrochemicals, phenylethyl compounds, including this compound, are utilized as intermediates in manufacturing. researchnester.comfuturemarketinsights.com The development of new agrochemicals often involves the synthesis of complex organic molecules, and this compound provides a building block for creating new active ingredients. solubilityofthings.com

Its application extends to general organic synthesis, where researchers use it to develop new chemical reactions and create novel compounds with unique properties. solubilityofthings.com The reactivity of the formate ester allows for various chemical transformations, making it a versatile tool in the laboratory for synthesizing complex molecules. researchnester.com While specific examples of commercial agrochemicals derived directly from this compound are not widely detailed in available literature, the broader class of phenylethyl compounds is investigated for potential applications, including use as insecticides, herbicides, and fungicides. futuremarketinsights.comsolubilityofthings.com

Research on Sustainable Production and Value-Added Chemical Conversion

Traditional methods for ester production often involve processes that can be environmentally harmful and result in low yields. mdpi.com In response, significant research has focused on developing sustainable and efficient methods for synthesizing this compound, primarily through enzymatic processes.

One of the most promising approaches involves the direct esterification of phenethyl alcohol and formic acid using an immobilized lipase (B570770) as a biocatalyst. mdpi.com Lipases are enzymes that can catalyze esterification reactions under mild conditions, offering a greener alternative to chemical catalysts. researchallied.com Research has focused on optimizing various parameters to maximize the conversion yield. In one key study, Novozym 435, an immobilized lipase from Candida antarctica, was identified as a highly effective catalyst. mdpi.com

The study systematically optimized several reaction conditions to achieve a high conversion rate of formic acid to this compound. mdpi.com The findings demonstrated that under optimal conditions—a 1:5 molar ratio of formic acid to phenethyl alcohol, 15 g/L of Novozym 435, and a temperature of 40°C—a conversion yield of 95.92% could be achieved. mdpi.com

Below is a data table summarizing the research findings for the optimization of this compound synthesis.

ParameterCondition TestedOptimal ConditionResulting Conversion Yield (%)
Enzyme Type Novozym 435, Lipozyme RM IM, Lipozyme TL IM, Lipase PS Amano IMNovozym 435-
Enzyme Concentration 5, 10, 15, 20, 25, 30 g/L15 g/L55.87%
Molar Ratio (Formic Acid:Phenethyl Alcohol) 1:1, 1:3, 1:5, 1:7, 1:9, 1:111:571.40%
Reaction Temperature 20, 30, 40, 50 °C40 °C73.64%
Solvent Various organic solvents1,2-dichloroethane (B1671644)95.92%
Data sourced from a study on the enzymatic esterification of formic acid. mdpi.com

Furthermore, the research highlighted the economic and environmental benefits of this method. The immobilized enzyme could be easily separated from the product and reused for at least 20 cycles with a steady conversion yield above 92% when toluene (B28343) was used as the solvent. mdpi.com This reusability significantly reduces costs and waste. researchallied.com Such enzymatic methods are more environmentally friendly than many conventional chemical syntheses and offer a pathway for the value-added conversion of formic acid into commercially important esters. mdpi.com

Another novel approach to synthesis involves the Au/TiO₂-catalyzed aerobic oxidative coupling of alcohols with paraformaldehyde, which has been shown to produce formate esters, including this compound. mdpi.com

Future Trajectories for this compound Research

Future research on this compound is expected to advance in several key directions. A primary focus will likely be the continued development and refinement of green and sustainable production methods. futuremarketinsights.com This includes exploring different types of enzymes, optimizing reaction conditions for solvent-free systems, and utilizing raw materials from renewable sources to align with global sustainability trends. futuremarketinsights.comgoogle.com

Another significant research trajectory is the investigation of this compound's biological activities. ontosight.ai Preliminary studies have suggested potential antimicrobial and antioxidant properties, and further research could validate these findings and uncover new applications in pharmaceuticals or functional materials. ontosight.ai

The role of this compound and its derivatives as building blocks for high-value chemicals is also an area of growing interest. As the market for natural and specialized chemical compounds expands, research will likely focus on leveraging the phenethyl scaffold to create novel molecules for the pharmaceutical, agrochemical, and personal care industries. researchnester.comvaluemarketresearch.com This includes exploring new catalytic systems and synthetic pathways to enhance the value of platform chemicals like formic acid through its conversion into useful esters like this compound. mdpi.com The increasing demand for innovative products with specific functional properties will continue to drive research into the versatile applications of this compound. researchnester.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.